Diphenyl [(2-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate
Overview
Description
Diphenyl [(2-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate is a complex organophosphorus compound It is known for its unique chemical structure, which includes multiple functional groups such as chlorophenyl, trifluoromethyl, and anilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl [(2-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include chlorophenyl derivatives, trifluoromethyl anilines, and phosphonate esters. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistency and quality. Industrial production also emphasizes the use of cost-effective and environmentally friendly methods to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Diphenyl [(2-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different characteristics.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, resulting in the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler derivatives. Substitution reactions can lead to a wide range of products with different functional groups.
Scientific Research Applications
Diphenyl [(2-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent and intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatments.
Industry: The compound is utilized in various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diphenyl [(2-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other biomolecules. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diphenyl [(2-chlorophenyl)({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate
- This compound derivatives
Uniqueness
Compared to other similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2-chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2F3N2O3PS/c28-22-14-8-7-13-21(22)25(34-26(39)33-24-17-18(27(30,31)32)15-16-23(24)29)38(35,36-19-9-3-1-4-10-19)37-20-11-5-2-6-12-20/h1-17,25H,(H2,33,34,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQLPLMKSLRCDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=CC=CC=C2Cl)NC(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2F3N2O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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